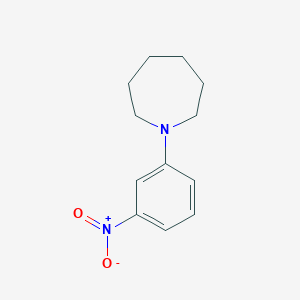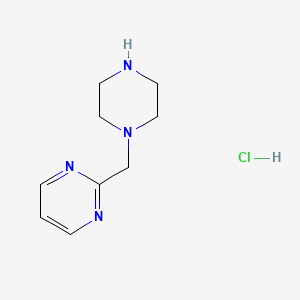
1-(3-Nitrophenyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Nitrophenyl)azepane is a seven-membered nitrogen-containing heterocyclic compound It features a nitrophenyl group attached to the azepane ring, which is a saturated seven-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Nitrophenyl)azepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the dearomative ring expansion of nitroarenes can be employed. This method involves the conversion of nitroarenes into singlet nitrenes under photochemical conditions, followed by hydrogenolysis to yield the azepane ring . Another method includes the use of palladium-catalyzed decarboxylation reactions, which proceed under mild conditions and produce azepane derivatives with high functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. specific industrial methods for this compound are not extensively documented in the literature.
化学反応の分析
Types of Reactions
1-(3-Nitrophenyl)azepane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the nitro group.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the azepane ring.
Reduction: Amino derivatives of the azepane ring.
Substitution: Various substituted phenyl azepane derivatives.
科学的研究の応用
1-(3-Nitrophenyl)azepane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential anticancer and antidiabetic agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed as a probe in biological assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 1-(3-Nitrophenyl)azepane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The azepane ring provides structural rigidity and can modulate the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
Azepane: A saturated seven-membered ring containing one nitrogen atom, similar to 1-(3-Nitrophenyl)azepane but without the nitrophenyl group.
Oxepane: A seven-membered ring containing one oxygen atom.
Thiepane: A seven-membered ring containing one sulfur atom.
Benzodiazepines: Compounds containing a fused benzene and diazepine ring system.
Uniqueness
This compound is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This functional group enhances the compound’s reactivity and allows for diverse chemical modifications. Additionally, the azepane ring provides a versatile scaffold for the development of bioactive molecules and advanced materials .
特性
CAS番号 |
887595-25-7 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC名 |
1-(3-nitrophenyl)azepane |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-7-5-6-11(10-12)13-8-3-1-2-4-9-13/h5-7,10H,1-4,8-9H2 |
InChIキー |
GZIFTZLAJWUXMD-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-](/img/structure/B11886188.png)

![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B11886197.png)





![Indazolo[2,3-a]quinazoline](/img/structure/B11886221.png)
![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)
![Methyl [2,3'-bipyridine]-5'-carboxylate](/img/structure/B11886244.png)

